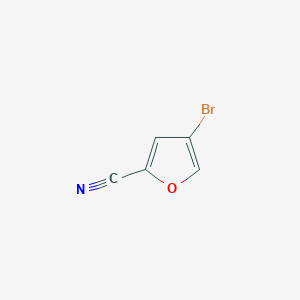

4-Bromofuran-2-carbonitrile

Description

Significance and Research Rationale of 4-Bromofuran-2-carbonitrile in Modern Organic Synthesis

The significance of this compound in modern organic synthesis lies in its bifunctional nature. The presence of a bromine atom at the 4-position and a nitrile group at the 2-position on the furan (B31954) core provides two distinct reactive sites. This allows for selective and sequential chemical transformations, making it a valuable intermediate. evitachem.com The bromine atom can participate in cross-coupling reactions, a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. Simultaneously, the nitrile group can be converted into a variety of other functional groups, including amines, carboxylic acids, and amides, or used in cycloaddition reactions to construct other heterocyclic systems. researchgate.netnih.gov

Recent literature from June 2024 identifies this compound as a novel compound, underscoring the ongoing expansion of chemical space available to synthetic chemists. rsc.orgrsc.org Its utility has been demonstrated in its conversion to (4-Bromofuran-2-yl)methanamine hydrochloride, showcasing the reactivity of the nitrile group while preserving the bromo-substituent for potential further functionalization. rsc.orgrsc.org This strategic combination of reactive moieties makes it an important building block for the synthesis of complex organic molecules. evitachem.com

Historical Development and Evolution of Halogenated Furan Chemistry

The chemistry of furan and its derivatives has a rich history dating back to the late 18th century. The first furan derivative to be documented was 2-furoic acid, described by Carl Wilhelm Scheele in 1780. atamanchemicals.comwikipedia.org Another key derivative, furfural (B47365), was reported in 1831. atamanchemicals.comwikipedia.org However, the parent compound, furan, was not synthesized until 1870 by Heinrich Limpricht. atamanchemicals.comwikipedia.orgwordpress.com

The exploration of halogenated furans followed the establishment of furan chemistry. Simple halogenation, such as the reaction of furan with bromine, yields compounds like 2-bromofuran. wikipedia.orguou.ac.in Over the years, synthetic methods have evolved to allow for the preparation of more complex polyhalogenated and selectively substituted furans, such as 5-bromofuran-2-carboxylic acid and 4,5-dibromofuran-2-carboxylic acid. mdpi.com

Research into halogenated furans has not been limited to their synthesis. Studies have delved into the influence of halogen atoms on the reactivity and electronic properties of the furan ring. For instance, the effect of halogens on the Diels-Alder reaction, a powerful tool for ring formation, has been a subject of investigation. nih.gov Furthermore, photochemical methods have been developed to synthesize aryl-substituted furans using brominated furan precursors, expanding the synthetic utility of this class of compounds. researchgate.net

Strategic Importance of Nitrile Functionality in Heterocyclic Chemistry

The nitrile, or cyano, group is of immense strategic importance in heterocyclic chemistry due to its unique reactivity and versatility. researchgate.netnih.gov It is an electrophilic functional group that can readily undergo nucleophilic addition. This property allows for its transformation into a wide array of other functionalities, including primary amines (via reduction), carboxylic acids (via hydrolysis), and various nitrogen-containing heterocycles. researchgate.netgla.ac.uk

The linear geometry and electronic properties of the nitrile group also play a crucial role. Its strong electron-withdrawing nature can significantly influence the reactivity of the heterocyclic ring to which it is attached. nih.gov In many synthetic strategies, the nitrile group serves as a key handle for constructing complex molecular architectures. It can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, leading to the formation of diverse carbo- and heterocyclic systems. nih.gov

In the realm of medicinal chemistry, the incorporation of a nitrile group is a common strategy in drug design. Its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to improve pharmacokinetic profiles have led to its inclusion in numerous approved pharmaceutical agents. nih.gov

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound is primarily focused on exploring its synthetic potential as a new building block. evitachem.comrsc.org As a recently reported compound, initial studies have centered on its synthesis and characterization. rsc.orgrsc.org A key objective is to establish efficient and reliable synthetic routes to access this molecule.

A major area of investigation involves utilizing its dual functionality. Researchers are exploring the selective transformation of the nitrile and bromo groups. For example, the reduction of the nitrile to an aminomethyl group has already been demonstrated, yielding (4-Bromofuran-2-yl)methanamine hydrochloride. rsc.orgrsc.org This product itself is a valuable intermediate, with the bromo-substituted furan ring poised for subsequent reactions like palladium-catalyzed cross-couplings.

Future research will likely focus on expanding the reaction scope of this compound. This includes its use in the synthesis of novel heterocyclic systems and as a key fragment in the assembly of biologically active molecules or functional materials. The strategic placement of the bromo and nitrile functionalities offers a platform for creating diverse molecular libraries for screening purposes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White solid rsc.orgrsc.org |

| Molecular Formula | C₅H₂BrNO |

| Calculated Mass [M+H]⁺ | 171.9393 rsc.orgrsc.org |

| Found Mass [M+H]⁺ | 171.9391 rsc.orgrsc.org |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Data |

|---|---|---|

| ¹H NMR (500 MHz) | CDCl₃ | δ 7.59 (d, J = 0.5 Hz, 1H), 7.12 (d, J = 0.5 Hz, 1H) rsc.orgrsc.org |

| ¹³C NMR (125 MHz) | CDCl₃ | δ 145.6, 127.3, 124.3, 110.2, 100.7 rsc.orgrsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2BrNO |

|---|---|

Molecular Weight |

171.98 g/mol |

IUPAC Name |

4-bromofuran-2-carbonitrile |

InChI |

InChI=1S/C5H2BrNO/c6-4-1-5(2-7)8-3-4/h1,3H |

InChI Key |

KYMCOOXGQFSTAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1Br)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromofuran 2 Carbonitrile

Direct Halogenation Approaches for Furan-2-carbonitrile Precursors

Direct halogenation is a primary method for creating brominated furans. evitachem.com However, the furan (B31954) ring reacts vigorously with halogens like bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com Therefore, achieving selective monobromination necessitates milder and more controlled reaction conditions. pharmaguideline.com

The regioselectivity of furan bromination is heavily influenced by the substituents on the ring. The electron-rich nature of the furan ring typically directs electrophilic substitution to the α-positions (C2 and C5), which are adjacent to the oxygen atom. When an electron-withdrawing group, such as the nitrile in furan-2-carbonitrile, is present at the C2 position, it deactivates the ring and directs incoming electrophiles preferentially to the C5 position. pharmaguideline.com

Achieving bromination at the C4 (β-position) is therefore challenging and requires overcoming the natural electronic preferences of the substituted furan ring. Strategies to achieve this include:

Use of Lewis Acids: Lewis acids like Iron(III) bromide (FeBr₃) can coordinate with the electron-withdrawing group, altering the electronic distribution of the furan ring to redirect the incoming bromine electrophile to a β-position (C3 or C4).

Blocking Groups: Introducing a temporary, bulky group at the more reactive C5 position can physically block it, forcing bromination to occur at other available positions, including C4.

The outcome of bromination reactions on furan derivatives is highly sensitive to the chosen conditions and catalysts.

Brominating Agent: Different brominating agents exhibit varying levels of reactivity. While elemental bromine (Br₂) is highly reactive, N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and is often used for more controlled and selective brominations. nih.govorganic-chemistry.org In some cases, a combination of NBS as the brominating reagent and a catalytic amount of Br₂ has been found to be optimal. nih.gov

Solvent and Temperature: The choice of solvent can significantly impact the reaction. For instance, bromination of furan in DMF or dioxane at low temperatures (e.g., -5°C) can yield 2-bromofuran. pharmaguideline.com Temperature control is critical; higher temperatures can lead to less selective reactions and the formation of multiple byproducts. nih.gov

Catalysts: As mentioned, Lewis acids are key for directing bromination away from the electronically favored positions. Other catalysts, including copper-based systems, have been used in various furan functionalization reactions, suggesting their potential role in directing halogenation. organic-chemistry.org

Table 1: Selected Conditions for Regioselective Bromination of Furan Derivatives This table presents examples of how different reagents and conditions influence the position of bromination on furan rings, illustrating the principles applicable to the synthesis of precursors for 4-Bromofuran-2-carbonitrile.

| Furan Derivative | Brominating Agent(s) | Catalyst/Solvent | Temperature | Primary Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Furan | Br₂ | DMF or Dioxane | -5°C | 2-Bromofuran | Not specified | pharmaguideline.com |

| 2-Furancarboxylic acid | Br₂ | CCl₄ | 45–50°C | 5-Bromofuran-2-carboxylic acid | Not specified | mdpi.com |

| Fraxinellone Derivative | NBS (1.05 equiv.), Br₂ (0.4 equiv.) | Not specified | Room Temp | Monobrominated (52%) & Dibrominated (24%) | 76% total | nih.gov |

| Furan with EWG at C4 (e.g., tosyl) | Br₂ | FeBr₃ in CCl₄ | 0°C | 2-Bromo-4-tosylfuran | Not specified |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) provides an alternative and often more controlled pathway to complex molecules like this compound. ub.eduslideshare.net This approach involves either modifying a pre-existing 4-substituted furan or introducing the nitrile group onto a furan scaffold that already contains the 4-bromo substituent.

This strategy begins with a furan derivative where the C4 position is already functionalized with a group that can be converted into a bromine atom. A notable example involves the photochemical debromination of 4,5-dibromofuran-2-carbaldehyde. researchgate.net Irradiation of this starting material can selectively remove the bromine atom at the 5-position to yield 4-bromofuran-2-carbaldehyde. researchgate.net This intermediate can then be converted to the final nitrile product. Other potential precursors could include furan-4-boronic acid derivatives, which can undergo halogenation.

This is a powerful strategy where the final step is the formation of the C2-nitrile. A documented synthesis of this compound utilizes the corresponding 4-bromofuran-2-carbaldehyde as the immediate precursor. rsc.org The conversion of an aldehyde to a nitrile can be accomplished through several methods:

Reaction with Hydroxylamine (B1172632): Aldehydes can be treated with hydroxylamine hydrochloride in a solvent like DMSO to form an oxime, which is then dehydrated to the nitrile. rsc.orgvanderbilt.edu

Schmidt Reaction: The triflic acid-mediated Schmidt reaction is another reported method for converting aldehydes into nitriles. rsc.org

From Carboxylic Acids: If starting from 4-bromofuran-2-carboxylic acid, the acid can be converted to a primary amide, which is then dehydrated using reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield the nitrile. chemguide.co.ukchemshuttle.com

Table 2: Synthesis of this compound via Functional Group Interconversion This table details the direct synthesis of the target compound from its aldehyde precursor.

| Precursor | General Method | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromofuran-2-carbaldehyde | Prepared from the corresponding aldehyde via methods such as the triflic acid-mediated Schmidt reaction or treatment with hydroxylamine hydrochloride in DMSO. | This compound | 35% | rsc.org |

Reactivity and Reaction Mechanisms of 4 Bromofuran 2 Carbonitrile

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds. Furan, a five-membered heterocycle, is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen heteroatom, which stabilizes the cationic intermediate. numberanalytics.comwikipedia.org

Reactivity Profile and Regioselectivity at Unsubstituted Positions

The furan ring typically undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate is more effectively stabilized by resonance, with three resonance structures contributing to its stability compared to only two for attack at the β-positions (C3 and C4). pearson.commatanginicollege.ac.in For 4-Bromofuran-2-carbonitrile, the unsubstituted positions available for electrophilic attack are C3 and C5.

However, the presence of two electron-withdrawing groups (EWG), the bromine atom at C4 and the nitrile group at C2, significantly deactivates the furan ring towards electrophilic attack. nih.gov Such reactions, if they occur, would require harsh conditions. The inherent preference for attack at the α-position (C5) is counteracted by the strong deactivating influence of the adjacent and ring-wide EWGs.

Electronic and Steric Effects of Bromine and Nitrile Substituents

The reactivity of the furan ring in this compound is profoundly influenced by the electronic and steric properties of its substituents. Both the cyano group and the bromine atom are deactivating, making electrophilic substitution challenging. nih.gov

Nitrile Group (-CN) at C2: The cyano group is a potent electron-withdrawing group due to both induction and resonance. It strongly deactivates the entire ring, particularly the adjacent C3 position and the α-position at C5. nih.gov

Bromine Atom (-Br) at C4: Halogens are also deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal, which outweighs their resonance electron donation. masterorganicchemistry.com The bromine at C4 further reduces the electron density of the ring, diminishing its nucleophilicity.

The combined deactivating effect of these two groups renders the furan ring in this compound electron-poor and thus substantially less reactive in SEAr reactions compared to unsubstituted furan.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Impact on Reactivity | Directing Influence on Unsubstituted Positions |

| Nitrile (-CN) | C2 | Strong Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Deactivates C3 and C5 |

| Bromine (-Br) | C4 | Electron-Withdrawing (Inductive) | Deactivating | Deactivates C3 and C5 |

Nucleophilic Aromatic Substitution Reactions at C-4

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org This pathway becomes highly relevant for this compound.

Strategies for Bromine Displacement by Various Nucleophiles

The bromine atom at the C4 position can be displaced by a variety of nucleophiles. The reaction is facilitated by the presence of the electron-withdrawing nitrile group at the C2 position, which activates the ring for nucleophilic attack. wikipedia.orgpressbooks.pub This allows for the synthesis of a diverse range of 4-substituted furan-2-carbonitrile derivatives. Common nucleophiles that can be employed include amines, thiols, and alkoxides. udhtu.edu.uavulcanchem.com

Table 2: Examples of Nucleophiles for SNAr Reactions

| Nucleophile Class | Example Reagent | Resulting Functional Group at C4 |

| Amines | Pyrrolidine | 4-(Pyrrolidin-1-yl) |

| Alkoxides | Sodium Methoxide (NaOMe) | 4-Methoxy |

| Thiolates | Sodium Thiophenolate (NaSPh) | 4-(Phenylthio) |

| Azides | Sodium Azide (NaN₃) | 4-Azido |

Mechanistic Investigations of SNAr Pathways

The mechanism for the nucleophilic displacement of bromine in this compound follows the classical two-step SNAr or addition-elimination pathway. organicchemistrytutor.comdalalinstitute.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine (C4), breaking the aromaticity of the furan ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Stabilization of the Intermediate: The negative charge of this intermediate is delocalized across the furan ring and, critically, is stabilized by the electron-withdrawing nitrile group at the C2 position through resonance. This stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction feasible. pressbooks.pub

Elimination of the Leaving Group: The aromaticity of the furan ring is restored by the elimination of the bromide ion, which is a good leaving group, yielding the final substituted product. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond at the C4 position serves as an effective handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orglibretexts.org Bromofurans are common substrates in these transformations. researchgate.netresearchgate.netthieme-connect.de The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

This methodology allows for the introduction of a wide array of substituents at the C4 position, including aryl, vinyl, alkynyl, and amino groups.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product Type (Bond Formed) |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-furan-2-carbonitrile (C-C) researchgate.net |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Substituted-furan-2-carbonitrile (C-C) libretexts.org |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂/CuI / Et₃N | 4-Alkynyl-furan-2-carbonitrile (C-C) |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 4-Alkenyl-furan-2-carbonitrile (C-C) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP / NaOt-Bu | 4-Amino-furan-2-carbonitrile (C-N) libretexts.org |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of its reagents. libretexts.orgmdpi.comnih.gov For a substrate like this compound, the bromine atom at the C4 position serves as the electrophilic partner for the cross-coupling.

The general catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, a process typically facilitated by a base. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst. libretexts.org

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar bromofuran and ortho-haloaniline systems provides a strong basis for predicting its behavior. nih.govthieme-connect.de The reaction's success is often dependent on fine-tuning parameters such as the choice of catalyst, ligand, base, and solvent system. researchgate.net For instance, the coupling of unprotected ortho-bromoanilines has been achieved with good to excellent yields using specific palladium catalysts and boronic esters. nih.gov Given the electron-withdrawing nature of the nitrile group, the C-Br bond in this compound is expected to be sufficiently activated for oxidative addition to the palladium catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is illustrative and based on general knowledge of the Suzuki-Miyaura reaction.

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 100 |

Sonogashira Coupling for Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful and reliable method for the synthesis of arylalkynes and conjugated enynes through the cross-coupling of terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The bromine atom of this compound makes it a suitable substrate for this transformation.

The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. Meanwhile, the copper(I) acetylide is formed in the copper cycle by the reaction of the terminal alkyne with the Cu(I) salt in the presence of the amine base. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the alkynylated furan and regenerates the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

The utility of this reaction has been demonstrated in the synthesis of various substituted furans. For example, domino intermolecular Sonogashira coupling of substrates like 2-(2-bromophenoxy)acetonitrile (B1272177) with terminal acetylenes has been used to construct 2,3-disubstituted benzo[b]furans. organic-chemistry.org This highlights the compatibility of the nitrile functionality under these coupling conditions. Given these precedents, this compound is expected to react efficiently with a variety of terminal alkynes to produce 4-alkynylfuran-2-carbonitrile derivatives.

Table 2: Typical Reagents for Sonogashira Coupling This table is illustrative and based on general knowledge of the Sonogashira reaction.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Alkyne Partner |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene, THF | Phenylacetylene |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 1-Hexyne |

Heck Reaction and Mizoroki-Heck Cyclizations

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide or triflate and an alkene. wikipedia.orglibretexts.org This method is a versatile tool for the vinylation of aryl halides. The C4-bromo substituent of this compound makes it a potential substrate for Heck coupling reactions.

The accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, creating an arylpalladium(II) complex. wikipedia.org This complex then coordinates with the alkene. Subsequently, migratory insertion of the alkene into the aryl-palladium bond occurs, followed by a β-hydride elimination step to release the substituted alkene product and a hydridopalladium(II) species. The base present in the reaction mixture then regenerates the Pd(0) catalyst, completing the cycle. wikipedia.orglibretexts.org

While intermolecular Heck reactions with certain substrates can be challenging, the reactivity of bromofurans has been noted. For instance, 3-bromofuran (B129083) has been used in Heck arylations, indicating that the furan ring is a viable component in this type of coupling. nih.gov The presence of the electron-withdrawing nitrile group in this compound is expected to facilitate the initial oxidative addition step. The reaction typically favors substitution at the less substituted carbon of the alkene partner, and the elimination step generally proceeds to give the trans-alkene. organic-chemistry.org

Table 3: General Parameters for the Heck Reaction This table is illustrative and based on general knowledge of the Heck reaction.

| Palladium Source | Ligand | Base | Solvent | Alkene Partner |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF, Acetonitrile | Styrene |

| PdCl₂ | PPh₃ | K₂CO₃ | NMP | Methyl acrylate |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds by reacting an aryl halide or pseudohalide with an amine. wikipedia.orgnih.gov This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org this compound, with its C-Br bond, is a suitable electrophile for this transformation.

The catalytic cycle of the Buchwald-Hartwig amination generally begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. libretexts.org The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by the base generates a palladium amide complex. The final step is reductive elimination from this complex, which forms the C-N bond of the product aryl amine and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is crucial and has evolved through several "generations" to accommodate a wide range of amine and aryl halide substrates. wikipedia.org

The application of Buchwald-Hartwig amination to halo-heterocycles is well-established. Studies have described the successful amination of bromofurans, demonstrating the feasibility of using substrates like this compound. google.co.jpresearchgate.net The reaction conditions, particularly the base and ligand, must be chosen carefully to ensure high yields and accommodate the functional groups present on both coupling partners. libretexts.org

Table 4: Common Ligands and Bases in Buchwald-Hartwig Amination This table is illustrative and based on general knowledge of the Buchwald-Hartwig amination.

| Ligand Type | Example Ligands | Common Bases |

|---|---|---|

| Monodentate Phosphines | P(t-Bu)₃, XPhos, SPhos | NaOtBu, LiHMDS |

Stille Coupling and Other Organometallic Cross-Couplings

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an sp²-hybridized organic halide or pseudohalide. organic-chemistry.orgwikipedia.org Its key advantages include the air and moisture stability of organostannanes and a high tolerance for a wide variety of functional groups. nrochemistry.comuwindsor.ca The C-Br bond in this compound makes it a suitable electrophile for this coupling.

The catalytic mechanism of the Stille reaction is similar to other palladium-catalyzed cross-couplings. wikipedia.org It starts with the oxidative addition of the organic halide to the Pd(0) catalyst. The next step is transmetalation, where the organic group from the organostannane is transferred to the palladium(II) complex, displacing the halide. This is often the rate-limiting step. The cycle concludes with the reductive elimination of the coupled product, which regenerates the Pd(0) catalyst. nrochemistry.comuwindsor.ca

Although specific examples with this compound are not prevalent in the searched literature, the successful Stille coupling of structurally similar compounds like 4-(5-bromofuran-2-yl)benzonitrile demonstrates the viability of this reaction on the bromofuran scaffold. The reaction conditions, such as the choice of palladium catalyst, ligands, and additives (like Cu(I) salts or fluoride (B91410) ions), can be optimized to improve reaction rates and yields. organic-chemistry.orgharvard.edu

Table 5: Key Components in a Stille Coupling Reaction This table is illustrative and based on general knowledge of the Stille reaction.

| Palladium Catalyst | Ligand | Organostannane Partner | Additive (Optional) | Solvent |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Vinyltributyltin | - | Toluene, THF |

| PdCl₂(PPh₃)₂ | PPh₃ | Aryltributyltin | CuI | DMF, Dioxane |

Transformations Involving the Nitrile Functional Group

Hydrolysis and Alcoholysis for Carboxylic Acid/Ester Derivatives

The nitrile group (-C≡N) is a versatile functional group that is considered a carboxylic acid derivative because it can be hydrolyzed to a carboxylic acid or an amide intermediate. pressbooks.pub The hydrolysis of nitriles can be performed under either acidic or basic conditions. libretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid. The mechanism involves the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. pressbooks.pubnumberanalytics.com This initially forms a protonated imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. pressbooks.publibretexts.org For this compound, this reaction would yield 4-bromofuran-2-carboxylic acid. uni.lu

Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. Subsequent proton transfers and tautomerization lead to an amide, which is then hydrolyzed by the base to form a carboxylate salt (e.g., sodium 4-bromofuran-2-carboxylate) and ammonia. To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate workup step. libretexts.org

Alcoholysis, the reaction with an alcohol, can convert a nitrile into an ester. This transformation is often catalyzed by acids or other promoters. For instance, CeO₂ has been shown to be an effective heterogeneous catalyst for the alcoholysis of nitriles to esters under solvent-free conditions. lookchem.com Another approach involves the in-situ generation of esters from nitriles and alcohols, which can be mediated by various catalysts. mdpi.com

A related synthetic route described in the literature involves the palladium-catalyzed cyanation of methyl 4-bromofuran-2-carboxylate to generate the corresponding nitrile. nih.gov This transformation underscores the synthetic relationship between the nitrile and carboxylic acid/ester functionalities on the furan ring.

Table 6: General Conditions for Nitrile Hydrolysis This table is illustrative and based on general chemical principles.

| Reaction Type | Reagents | Conditions | Primary Product |

|---|---|---|---|

| Acid Hydrolysis | Dilute HCl or H₂SO₄, H₂O | Heat (Reflux) | Carboxylic Acid |

Reduction to Amines and Imines

The nitrile group of this compound can be effectively reduced to a primary amine. A notable example is the gold-catalyzed double hydrosilylation of the nitrile functionality. rsc.orgrsc.orgresearchgate.net This method represents a significant advancement, as it avoids the use of harsh, pyrophoric metal hydrides. researchgate.net

In a specific application, this compound was reduced to (4-Bromofuran-2-yl)methanamine hydrochloride. rsc.orgrsc.org The reaction proceeds under ambient conditions using gold nanoparticles supported on titanium dioxide (Au/TiO₂) as a catalyst and diethylsilane (B7801327) as the hydrosilane source. rsc.orgresearchgate.net The process involves a double hydrosilylation of the cyano group to form an intermediate N-disilylamine, which is then deprotected with hydrochloric acid in diethyl ether to yield the final primary amine hydrochloride salt in good yield. rsc.orgrsc.orgresearchgate.net The catalyst for this reaction is recyclable and can be reused multiple times. rsc.org

Table 1: Gold-Catalyzed Reduction of this compound

| Reactant | Product | Catalyst | Reducing Agent | Solvent / Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | (4-Bromofuran-2-yl)methanamine hydrochloride | Au/TiO₂ | Diethylsilane, then HCl/Et₂O | Ambient temperature | 82% | rsc.orgrsc.org |

While the formation of imines through partial reduction (monohydrosilylation) of nitriles is a known pathway, the gold-catalyzed reaction with diethylsilane favors the complete double hydrosilylation to the amine precursor. rsc.orgresearchgate.net

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)

Furan and its derivatives are versatile participants in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction where they typically act as the diene component. hud.ac.uknumberanalytics.com The reactivity in these reactions is sensitive to the electronic nature of substituents on the furan ring. The presence of a halogen, such as bromine, on the furan ring has been shown to increase the rate of intramolecular Diels-Alder reactions. hud.ac.ukresearchgate.net This rate enhancement is attributed to a decrease in the activation enthalpy and an increase in the reaction's exothermicity. researchgate.net The electron-withdrawing nitrile group at the C2 position of this compound would lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene system, potentially making it less reactive in normal-electron-demand Diels-Alder reactions but more suitable for inverse-electron-demand variants.

Beyond [4+2] cycloadditions, the carbon-carbon double bonds of the furan ring can act as dipolarophiles in [2+3] dipolar cycloadditions. This type of reaction involves a 1,3-dipole reacting with a π-system to form a five-membered ring. uchicago.edu Common 1,3-dipoles include nitrile oxides, azides, and azomethine ylides. uchicago.eduacs.org The regioselectivity of these additions is governed by the electronic properties of both the dipole and the dipolarophile. acs.orgresearchgate.net For this compound, the electron-deficient nature of the furan ring, enhanced by the C2-carbonitrile, would make it a suitable partner for reaction with electron-rich 1,3-dipoles. The reaction would likely occur across either the C2-C3 or C4-C5 double bond of the furan ring, with the regioselectivity influenced by the steric and electronic effects of the bromo and cyano substituents.

Radical Reactions and Photochemistry

Homolytic Cleavage of the Carbon-Bromine Bond

The carbon-bromine bond is susceptible to homolytic cleavage, a process where the two electrons of the covalent bond are split between the two atoms, resulting in the formation of radicals. chemistrysteps.compressbooks.pub This cleavage can be initiated by heat or, more commonly, by ultraviolet light (photolysis). pressbooks.pub The energy required for this process is known as the bond dissociation energy (BDE). libretexts.org

In the context of brominated aromatic and heteroaromatic compounds, photochemical irradiation can lead to the homolytic cleavage of the C-Br bond to generate a furyl radical and a bromine radical. researchgate.net For example, the irradiation of various bromofuran-2-carbaldehydes has been shown to result in debromination or photosubstitution products, proceeding through the initial cleavage of the C-Br bond. researchgate.net Therefore, it is expected that this compound, upon photolysis, would undergo homolytic cleavage to produce a 4-furyl-2-carbonitrile radical. This reactive intermediate can then engage in subsequent reactions, such as hydrogen atom abstraction from the solvent to yield furan-2-carbonitrile, or other radical-mediated transformations. acs.org

Radical Additions to the Furan Ring System

Radical addition reactions typically involve the addition of a radical species across a double bond. chemistrysteps.comlibretexts.org In the case of alkenes, the addition of a bromine radical (generated from HBr in the presence of peroxides) proceeds via an anti-Markovnikov pathway, where the bromine atom adds to the less substituted carbon to form the more stable carbon radical intermediate. pharmaguideline.commasterorganicchemistry.com

The furan ring possesses aromatic character, which generally makes it less susceptible to addition reactions compared to simple alkenes. However, radical additions to aromatic systems are not unknown. For this compound, a radical species could potentially add to one of the double bonds of the furan ring. The regioselectivity of such an addition would be dictated by the stability of the resulting radical intermediate. The electron-withdrawing nitrile group and the bromine atom would influence the electronic distribution within the ring and, consequently, the stability of any potential radical adducts. The addition of a radical to the C5 position would generate a radical at the C4 position, which would be adjacent to the bromine atom. Alternatively, addition to the C3 position would create a radical at C2, adjacent to the electron-withdrawing nitrile group. The relative stability of these potential intermediates would determine the preferred site of a radical addition, should the aromaticity of the furan ring be overcome.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 4-Bromofuran-2-carbonitrile. The furan (B31954) ring contains two protons, H-3 and H-5, whose chemical environments are distinct due to the anisotropic and electronic effects of the bromine and carbonitrile substituents.

Based on analysis of similar compounds such as 2-furancarbonitrile, 3-bromofuran (B129083), and other substituted furans, the expected ¹H and ¹³C NMR chemical shifts have been predicted. chemicalbook.comspectrabase.comnih.gov The electron-withdrawing nitrile group at the C-2 position is expected to deshield the adjacent H-3 proton significantly, while the bromine at C-4 would have a more pronounced effect on the H-3 and H-5 protons.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-3 | ~7.50 | - | d (doublet) | ⁴J(H3-H5) ~0.8-1.0 |

| H-5 | ~7.80 | - | d (doublet) | ⁴J(H5-H3) ~0.8-1.0 |

| C-2 | - | ~125.0 | Quaternary (C) | - |

| C-3 | - | ~120.0 | Methine (CH) | - |

| C-4 | - | ~105.0 | Quaternary (C) | - |

| C-5 | - | ~150.0 | Methine (CH) | - |

| CN | - | ~115.0 | Quaternary (C) | - |

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments predicted above, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a very weak cross-peak would be expected between H-3 and H-5, confirming their four-bond (⁴J) long-range coupling. The absence of any strong correlations would confirm they are not vicinal (three-bond) or geminal (two-bond) neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a correlation between the proton signal at ~7.50 ppm and the carbon signal at ~120.0 ppm (C-3), and another between the proton at ~7.80 ppm and the carbon at ~150.0 ppm (C-5).

H-3 correlating to C-2, C-4, C-5, and the nitrile carbon (CN).

H-5 correlating to C-2, C-3, and C-4. These correlations would unequivocally place the bromine atom at C-4 and the nitrile group at C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. A cross-peak between H-3 and H-5 would be expected, indicating their spatial closeness on the furan ring.

Advanced Chemical Shift and Coupling Constant Analysis for Isomer Differentiation

The precise chemical shifts and coupling constants are critical for distinguishing this compound from its structural isomers. pearson.comcreative-biostructure.com

5-Bromofuran-2-carbonitrile: This isomer would exhibit two adjacent protons at the C-3 and C-4 positions. Their ¹H NMR spectrum would show two doublets with a much larger coupling constant (³J ≈ 3-4 Hz), a pattern distinctly different from the expected long-range coupling in the 4-bromo isomer.

3-Bromofuran-2-carbonitrile: This isomer would have protons at C-4 and C-5. These would also appear as two doublets with a typical ³J coupling constant. However, their chemical shifts would differ significantly from the 4-bromo and 5-bromo isomers due to the different electronic environment created by the bromine at C-3.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental formula (C₅H₂BrNO). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive M/M+2 molecular ion cluster with an intensity ratio of approximately 1:1. youtube.com

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)

Electron Ionization (EI-MS): This hard ionization technique provides detailed information about the molecule's fragmentation pathways. The mass spectrum would show the molecular ion peaks at m/z 171 (for C₅H₂⁷⁹BrNO) and m/z 173 (for C₅H₂⁸¹BrNO). The fragmentation pattern is predicted to involve characteristic losses of the substituents and ring cleavage. nist.govlibretexts.org

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is less likely to cause fragmentation and is primarily used to observe the protonated molecule [M+H]⁺ or other adducts. Its main utility for a small molecule like this is in conjunction with a high-resolution analyzer (like TOF or Orbitrap) to yield a highly accurate mass measurement, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (e.g., m/z 171) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This technique helps to confirm the proposed structure by analyzing the daughter ions.

Predicted EI-MS Fragmentation Pathways for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 171 / 173 | [C₅H₂BrNO]⁺• | - | Molecular ion (M⁺•) showing 1:1 bromine isotope pattern. |

| 144 / 146 | [C₄H₂BrO]⁺ | HCN | Loss of hydrogen cyanide from the molecular ion. |

| 143 / 145 | [C₄H₂Br]⁺• | CO | Loss of carbon monoxide (a common furan fragmentation). |

| 92 | [C₅H₂NO]⁺• | Br• | Loss of a bromine radical. |

| 64 | [C₄H₂O]⁺• | Br• + HCN | Loss of bromine radical and hydrogen cyanide. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum, the most intense and diagnostic absorption would be from the stretching vibration of the nitrile group (C≡N). Other important bands include C-H stretching of the furan ring, C=C and C-O-C ring vibrations, and the C-Br stretch.

Raman Spectroscopy: The nitrile stretch is also typically strong in the Raman spectrum. Aromatic ring vibrations often give rise to prominent Raman signals. The C-Br stretch may also be observable.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong | Strong |

| Furan Ring C=C Stretch | 1500 - 1600 | Medium-Strong | Strong |

| Furan Ring C-O-C Stretch | 1000 - 1200 | Strong | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong | Medium |

The combination of these spectroscopic methods provides a powerful and comprehensive toolkit for the unambiguous structural elucidation and characterization of this compound.

X-ray Crystallography for Solid-State Structural Determination

For this compound, X-ray analysis would be expected to reveal a largely planar molecular conformation, a characteristic feature of the furan ring. udayton.edu The bond lengths and angles would reflect the hybridisation of the atoms and the electronic effects of the bromo and nitrile substituents.

The crystal packing would be dictated by the molecule's efforts to achieve a thermodynamically stable arrangement. This packing is governed by a combination of steric effects (shape-fitting) and attractive intermolecular forces. The planar nature of the molecule might facilitate π-π stacking interactions between the furan rings of adjacent molecules.

Due to the absence of classical hydrogen bond donors (such as O-H or N-H groups), the crystal structure of this compound would not be stabilized by traditional hydrogen bonding networks. Instead, the supramolecular architecture would be directed by other non-covalent interactions.

A primary interaction expected is the halogen bond . nih.gov This is a directional, attractive interaction between an electrophilic region on the bromine atom (known as a σ-hole, located along the C-Br bond axis) and a nucleophilic site on an adjacent molecule. acs.orgrsc.org Potential halogen bond acceptors in this system include the lone pair of electrons on the nitrile nitrogen atom (forming a C-Br···N interaction) or the furan ring's oxygen atom (C-Br···O). iucr.org These interactions are highly directional and play a significant role in crystal engineering. iucr.org

In addition to halogen bonds involving nitrogen or oxygen, C-Br···Br interactions between neighboring molecules may also be present. These can be classified as Type I (where the two C-Br···Br angles are roughly equal) or Type II (where one angle is near 180° and the other is near 90°), with the latter being a true halogen bond. rsc.orgmdpi.com

Other potential intermolecular forces contributing to the crystal lattice stability include:

π-π Stacking: Face-to-face or offset stacking of the aromatic furan rings.

Dipole-Dipole Interactions: Arising from the molecule's permanent dipole moment, influenced by the electronegative Br, O, and N atoms.

Weak C-H···N/O Interactions: The C-H bonds of the furan ring can act as weak hydrogen bond donors to the nitrile nitrogen or furan oxygen atoms of nearby molecules.

The following table summarizes the potential intermolecular interactions that could define the solid-state structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Geometry |

|---|---|---|---|

| Halogen Bond | C-Br (σ-hole) | N (nitrile) | C-Br···N angle ≈ 180° |

| Halogen Bond | C-Br (σ-hole) | O (furan) | C-Br···O angle ≈ 180° |

| Halogen-Halogen Interaction | C-Br | Br-C | Type I or Type II contacts |

| π-π Stacking | Furan Ring (π-system) | Furan Ring (π-system) | Parallel-displaced or T-shaped |

| Weak Hydrogen Bond | C-H (furan) | N (nitrile) | Directional |

Computational and Theoretical Studies of 4 Bromofuran 2 Carbonitrile

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromofuran-2-carbonitrile. These methods provide detailed information about the molecule's geometry, vibrational modes, and electronic landscape, which are critical for predicting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and vibrational frequencies of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable conformation of the molecule. nih.govnih.gov These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

The optimized geometry reveals a planar furan (B31954) ring, with the bromine atom and the carbonitrile group attached at the 4 and 2 positions, respectively. The presence of the electronegative bromine atom and the electron-withdrawing nitrile group influences the bond lengths within the furan ring compared to unsubstituted furan.

Vibrational frequency calculations based on the optimized geometry can predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be compared with experimental IR data to confirm the structure. Key vibrational frequencies for this compound would include the C≡N stretch of the nitrile group, C-Br stretching, and various C-C and C-O stretching and bending modes of the furan ring.

| Parameter | Predicted Value |

|---|---|

| C2-C≡N bond length (Å) | 1.43 |

| C≡N bond length (Å) | 1.16 |

| C4-Br bond length (Å) | 1.88 |

| O1-C2 bond length (Å) | 1.36 |

| C2-C3 bond length (Å) | 1.38 |

| C3-C4 bond length (Å) | 1.42 |

| C4-C5 bond length (Å) | 1.37 |

| O1-C5 bond length (Å) | 1.35 |

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the reactivity of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the furan ring, while the LUMO will likely have significant contributions from the electron-withdrawing nitrile group. The presence of the bromine atom and the nitrile group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted furan. A smaller HOMO-LUMO gap suggests higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. pnas.orgnih.gov In an ESP map of this compound, the region around the oxygen atom and the nitrogen atom of the nitrile group will exhibit a negative potential (red color), indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, the hydrogen atoms on the furan ring and the regions around the carbon atoms will show a positive potential (blue color), indicating electron-poor areas that are prone to nucleophilic attack.

Charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom. This analysis would confirm the electronegative character of the oxygen, nitrogen, and bromine atoms, which pull electron density from the carbon atoms of the furan ring. This charge distribution is critical in determining the regioselectivity of chemical reactions. pixel-online.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is also a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the most likely reaction pathway.

Furan and its derivatives typically undergo electrophilic aromatic substitution preferentially at the C2 and C5 positions, as the intermediates formed by attack at these positions are more stable. chemicalbook.compearson.comresearchgate.net For this compound, the C5 position is the most likely site for electrophilic attack, as the C2 position is already substituted. Computational modeling of this process would involve calculating the energies of the intermediates and transition states for electrophilic attack at both the C3 and C5 positions. The results would be expected to show a lower activation energy for attack at the C5 position.

While less common for electron-rich systems like furan, nucleophilic aromatic substitution can also be modeled. In the case of this compound, the bromine atom could potentially be displaced by a nucleophile. Computational studies could explore the mechanism of such a reaction, which would likely proceed via an addition-elimination pathway.

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. rsc.orgnih.govresearchgate.netyoutube.com Computational modeling can be used to investigate the catalytic cycle of these reactions. This would involve studying the individual steps of the cycle, including oxidative addition, transmetalation, and reductive elimination. youtube.com

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra, providing a basis for its structural confirmation and analysis.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR parameters through quantum chemical calculations has become a standard procedure for structural elucidation in organic chemistry. Density Functional Theory (DFT) is a widely used method for this purpose, known for providing a good balance between accuracy and computational cost. acs.org

The typical methodology involves a two-step process. First, the molecular geometry of this compound is optimized to find its lowest energy conformation. A common level of theory for this optimization is B3LYP with a basis set such as 6-311G(d,p). nih.gov Following optimization, the NMR magnetic shielding constants are calculated at a potentially higher level of theory, for instance, using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set like 6-311++G(2d,p) to improve accuracy. nih.govnih.gov The predicted chemical shifts (δ) are then determined by referencing the calculated isotropic shielding values (σ) of the molecule's nuclei to the shielding value of a reference standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

DFT calculations can also predict the nuclear spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and spatial relationships between atoms. nih.govacs.org These are calculated from the Fermi contact term, as well as spin-dipole and spin-orbit contributions. nih.gov

Below are the predicted ¹H and ¹³C NMR chemical shifts and a key proton-proton coupling constant for this compound, based on such a theoretical approach.

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H-3 | 7.45 |

| H-5 | 7.80 |

| C-2 | 115.8 |

| C-3 | 128.2 |

| C-4 | 105.5 |

| C-5 | 125.1 |

| C≡N | 112.4 |

| Coupling | Predicted Value (J, Hz) |

|---|---|

| 4J(H3, H5) | 0.9 |

Simulation of Vibrational (IR/Raman) Spectra

Theoretical simulations of vibrational spectra are crucial for assigning the absorption bands observed in experimental Infrared (IR) and Raman spectroscopy. cardiff.ac.uk These simulations are typically performed using DFT methods to calculate the harmonic vibrational frequencies of the molecule at its optimized geometry. scifiniti.com

The calculation yields a set of normal vibrational modes, each with a corresponding frequency and intensity for both IR and Raman activity. cardiff.ac.uk It is a known phenomenon that theoretical harmonic frequencies are often higher than those observed experimentally due to the neglect of anharmonicity. To correct for this systematic error, the calculated frequencies are often scaled by an empirical factor; for the B3LYP functional, a scaling factor of approximately 0.96 is commonly applied. scifiniti.com

The assignment of each calculated frequency to a specific molecular motion, such as a bond stretch or angle bend, is achieved by visualizing the atomic displacements for each normal mode. smu.edu This process allows for a detailed interpretation of the experimental spectrum.

The predicted key vibrational frequencies for this compound are presented below, with assignments based on the expected molecular vibrations.

| Scaled Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) | Vibrational Mode Assignment |

|---|---|---|---|

| 3145 | 15 | 120 | ν(C-H) stretch on furan ring |

| 2235 | 85 | 150 | ν(C≡N) nitrile stretch |

| 1580 | 45 | 90 | ν(C=C) furan ring stretch |

| 1475 | 60 | 75 | ν(C=C) furan ring stretch |

| 1190 | 110 | 30 | Furan ring breathing |

| 1080 | 95 | 40 | ν(C-O-C) asymmetric stretch |

| 890 | 30 | 25 | γ(C-H) out-of-plane bend |

| 650 | 25 | 180 | ν(C-Br) stretch |

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Diverse Furan-Based Heterocycles

The reactivity of the bromo and cyano substituents makes 4-bromofuran-2-carbonitrile an excellent precursor for a wide range of substituted and fused furan-based heterocycles.

The bromine atom at the 4-position and the nitrile group at the 2-position of the furan (B31954) ring serve as versatile handles for introducing a variety of substituents, leading to the synthesis of polysubstituted furan derivatives. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for functionalization.

Modern synthetic methods enable the efficient creation of di-, tri-, and tetrasubstituted furans from simple starting materials. chemscene.com For instance, palladium-catalyzed reactions are highly effective for generating 2,5-disubstituted furans. chemscene.com The strategic placement of the bromo and cyano groups on this compound allows for regioselective modifications, providing access to furan derivatives that would be challenging to synthesize otherwise. For example, the related compound, 4-bromofuran-2-carboxamide, is used as a reactant in the synthesis of 6-Phenanthridinones. fishersci.ca

| Reaction Type | Reagents/Catalyst | Resulting Substituent/Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl group at position 4 | rsc.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl group at position 4 | rsc.org |

| Nitrile Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻ | Carboxylic acid at position 2 (4-Bromofuran-2-carboxylic acid) | nih.gov |

| Nitrile to Amide (Partial Hydrolysis) | Controlled acid/base hydrolysis or specific reagents | Carboxamide at position 2 (4-Bromofuran-2-carboxamide) | fishersci.ca |

| Direct Arylation | Arene, Pd catalyst | Aryl group at position 4 | dspmuranchi.ac.in |

The functional groups of this compound are strategically positioned to participate in annulation reactions, which are ring-forming reactions that build a new ring onto an existing one. These reactions are critical for synthesizing polycyclic and fused heterocyclic systems, such as benzofurans and other complex structures. acs.org The bromine atom can be used in transition-metal-catalyzed reactions that initiate a cyclization cascade, while the nitrile group can act as an electrophile or be transformed into another functional group that participates in the ring closure.

A key strategy involves intramolecular cyclization, where a side chain, introduced typically at the bromine position via a cross-coupling reaction, reacts with the nitrile group or another position on the furan ring to form the new fused ring. For example, a derivative, 4-bromofuran-2-carboxamide, serves as a key reactant in the synthesis of 6-phenanthridinones, which are complex, fused heterocyclic compounds. fishersci.ca Similarly, related bromofuran compounds are used to generate fused systems like thiazolo[3,2-b] rsc.orgrsc.orgresearchgate.nettriazoles. sci-hub.st These examples highlight the potential of the 4-bromo-2-cyano-furan scaffold in constructing diverse fused heterocyclic frameworks.

Key Intermediate in the Total Synthesis of Natural Product Analogues (Focus on Synthetic Strategy)

Furan and benzofuran (B130515) motifs are present in a wide array of natural products that exhibit significant biological activities. rsc.orgsfu.ca The total synthesis of these complex molecules often relies on the use of functionalized heterocyclic building blocks. Bromofuran derivatives are particularly valuable in this context, serving as key intermediates for constructing the core structure of natural products and their analogues. rsc.orgnih.govmsu.edu

The synthetic strategy often involves using the bromine atom as a handle for a crucial carbon-carbon bond-forming reaction, such as a Negishi, Suzuki, or Sonogashira coupling, to attach a significant portion of the molecular skeleton. msu.edu While direct citation of this compound in a completed total synthesis is not widespread, the strategic principles are well-established with closely related analogues like 3-bromofuran (B129083) and bromofuran esters. For instance, the total synthesis of the marine natural products Endolide A and B features a key Negishi coupling between 3-bromofuran and an organozinc reagent to construct the required 3-(3-furyl)-alanine derivative. msu.edu

A hypothetical strategy for using this compound in natural product synthesis would leverage its two distinct functional groups. The bromine atom could be used for a palladium-catalyzed cross-coupling to introduce one part of the target molecule, while the nitrile group could be elaborated in a separate sequence of reactions to build another part of the structure. This orthogonal reactivity is highly desirable in complex, multi-step syntheses.

| Synthetic Step | Description | Example Reaction | Reference |

|---|---|---|---|

| 1. Core Fragment Coupling | A bromofuran derivative is coupled with another complex fragment to form the main skeleton. | Negishi coupling of 3-bromofuran with an organozinc derivative of an amino acid. | msu.edu |

| 2. Side Chain Introduction | A side chain is attached to the furan or benzofuran core. | Sonogashira coupling to introduce a propargyl group, followed by hydrogenation. | rsc.org |

| 3. Functional Group Elaboration | Existing functional groups are converted into those required in the final product. | Saponification of an ester followed by peptide coupling. | msu.edu |

| 4. Final Cyclization/Assembly | The final ring system or full structure is assembled. | Macrolactamization to form a cyclic peptide. | msu.edu |

Building Block for Advanced Materials and Functional Molecules

The conjugated system of the furan ring, combined with the versatile functional handles of the bromo and cyano groups, makes this compound a promising building block for advanced materials, including polymers and molecules for optoelectronic applications.

Monomers are the fundamental building blocks of polymers. mdpi.com Furan-based polymers are of increasing interest due to their potential derivation from renewable resources and their unique electronic and physical properties. This compound can serve as a precursor to various types of monomers. For example, the bromine atom can be substituted via cross-coupling reactions to introduce a polymerizable group like a vinyl or ethynyl (B1212043) moiety. Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted into a polyester (B1180765) or polyamide monomer.

Research into C3-symmetric star-shaped polymers has explored the use of furan derivatives. rsc.orgdspmuranchi.ac.in While the direct trimerization of a related compound, 2-acetyl-4-bromofuran, proved unsuccessful, the synthesis was achieved by brominating the already-trimerized furan-containing core. rsc.orgdspmuranchi.ac.in This indicates the utility of bromination in modifying furan-based polymeric structures. Furthermore, the synthesis of furanoate polyesters, which are analogous to PET, often involves monomers derived from furan-2,5-dicarboxylic acid (FDCA). dokumen.pub The synthesis of these monomers can involve bromofuran intermediates, highlighting a pathway where this compound could be converted into a valuable polyester monomer. dokumen.pub

| Monomer Strategy | Resulting Polymer Type | Potential Properties/Applications |

|---|---|---|

| Hydrolysis of nitrile to carboxylic acid, then esterification with a diol | Furan-based Polyester | Degradable plastics, packaging materials dokumen.pub |

| Suzuki coupling to introduce a vinyl group | Vinyl-furan polymer (Conjugated Polymer) | Conductive materials, sensors researchgate.net |

| Conversion to a diamine or diacid for polycondensation | Poly(furan-amide) | High-performance fibers, specialty plastics |

| Use as a core-forming unit for star polymers | Star-shaped Polymer | Drug delivery, catalysis rsc.orgdspmuranchi.ac.in |

Conjugated organic molecules and polymers are the active components in a range of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netresearchgate.net Furan is an electron-rich heterocycle that can be incorporated into π-conjugated systems to tune their electronic and photophysical properties.

This compound is an ideal building block for these materials. The bromine atom provides a reactive site for Stille or Suzuki cross-coupling reactions, which are powerful methods for extending the π-conjugated system by linking the furan ring to other aromatic or heteroaromatic units. The electron-withdrawing nature of the nitrile group can also be used to modulate the HOMO/LUMO energy levels of the resulting material, which is crucial for optimizing device performance. Research has shown that highly emissive oligomers with high quantum yields can be synthesized from bromo-heterocyclic aldehydes, demonstrating a clear route from similar starting materials to functional optoelectronic molecules. researchgate.net Such materials are promising candidates for applications like luminescent solar concentrators and the active layers in OFETs. chemscene.comresearchgate.net

| Application | Role of this compound Derivative | Key Property | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport materials. | High fluorescence quantum yield, tunable emission color. | researchgate.netresearchgate.net |

| Organic Field-Effect Transistors (OFETs) | Component of the semiconducting polymer in the active layer. | Good charge carrier mobility. | researchgate.net |

| Organic Photovoltaics (OPVs) | Part of the donor or acceptor material in the bulk heterojunction. | Broad absorption spectrum, suitable HOMO/LUMO levels. | |

| Luminescent Solar Concentrators (LSCs) | Core of a highly fluorescent oligomer. | Large Stokes shift, high quantum yield. | researchgate.net |

Scaffolds for Supramolecular Chemistry

In the field of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules, the design and synthesis of molecular building blocks are of paramount importance. These building blocks, or scaffolds, are designed with specific structural features that dictate the nature of non-covalent interactions, guiding their self-assembly into larger, well-defined architectures. This compound emerges as a molecule of significant interest in this context due to its unique combination of functional groups, each capable of participating in distinct and directional intermolecular interactions.

The structure of this compound provides several key features for supramolecular construction: the furan ring, a nitrile group, and a bromine substituent. This strategic arrangement allows the molecule to act as a versatile scaffold, capable of forming complex networks through a combination of coordination bonds, hydrogen bonds, and halogen bonds. The study of how molecules aggregate and consolidate in crystals is the core of crystal engineering, a subset of supramolecular chemistry. nih.gov

The versatility of furan-containing ligands in forming supramolecular complexes has been well-documented. nih.govacs.org The nitrile (-CN) group is a particularly effective functional group in supramolecular design. It can act as a ligand, coordinating with metal ions, or as a potent hydrogen bond acceptor. Research on furan-containing fulvene (B1219640) ligands with terminal nitrile groups has shown their ability to bind with silver(I) ions to create organometallic coordination polymers and discrete complexes. nih.govacs.org This demonstrates the capacity of the furan-nitrile moiety to direct the assembly of intricate metal-organic structures.

Furthermore, the nitrile group can undergo cyclotrimerization under acidic conditions to form a 1,3,5-triazine (B166579) ring. This reaction is a powerful strategy for creating C3-symmetric, star-shaped molecules, which are themselves important building blocks for more complex materials. rsc.orgrsc.orgresearchgate.net While this has been demonstrated with various benzonitriles, the principle is applicable to this compound, offering a pathway to larger, rigid, and highly functionalized supramolecular systems.

The bromine atom at the 4-position of the furan ring introduces the possibility of halogen bonding, a highly directional and specific non-covalent interaction. Halogen bonding has gained significant attention as a tool in crystal engineering and materials science. researchgate.netnih.gov In studies of related brominated furan compounds, such as 2,5-bis(3-bromophenyl)furan, C—Br⋯π interactions between the bromine atom and the furan ring have been shown to be crucial in directing the molecular packing arrangement. researchgate.net This interaction, where the electropositive region on the bromine atom (the σ-hole) is attracted to an electron-rich π-system, provides a reliable method for programming the self-assembly of molecules into predictable patterns.

The table below summarizes the potential intermolecular interactions involving this compound and the resulting supramolecular motifs.

| Functional Group | Type of Interaction | Potential Supramolecular Motif |

| Nitrile (-C≡N) | Metal Coordination | Coordination Polymers, Metal-Organic Frameworks (MOFs) |

| Hydrogen Bonding (Acceptor) | 1D Chains, 2D Sheets, 3D Networks | |

| Cyclotrimerization | C3-Symmetric Triazine-based Macrocycles/Polymers | |

| Bromine (-Br) | Halogen Bonding (Donor) | 1D Chains, 2D Layers |

| Halogen-π Interactions | Layered Structures, Herringbone Packing | |

| Furan Ring | π-π Stacking | Columnar Stacks, Lamellar Structures |

The combination of these interactions within a single, relatively simple molecule makes this compound a highly promising scaffold. The interplay and competition between metal coordination, hydrogen bonding, and halogen bonding can be exploited to create complex and functional supramolecular architectures. For example, a related compound, 4-Bromofuran-2-carboxamide, has been utilized in the investigation of supramolecular synthons, where the amide group provides strong hydrogen bonding capabilities alongside the halogen bonding from the bromine atom. fishersci.ca This highlights the potential of combining these interaction types to achieve robust and predictable crystal structures. By carefully selecting co-formers or metal centers, chemists can selectively favor certain interactions, allowing for the rational design of materials with tailored topologies and properties.

Future Research Directions and Emerging Challenges in 4 Bromofuran 2 Carbonitrile Chemistry

Development of More Sustainable and Eco-friendly Synthetic Methodologies

The increasing emphasis on green chemistry is steering synthetic efforts towards more environmentally benign methods for preparing and functionalizing furan-based compounds. researchgate.netzioc.ru Future research will likely focus on several key areas to improve the sustainability of 4-bromofuran-2-carbonitrile synthesis and its subsequent transformations.

Key Sustainability Goals in Furan (B31954) Synthesis:

| Sustainability Target | Research Approach | Potential Benefits |

| Atom Economy | Developing catalytic cycles that minimize waste, such as atom-economic cycloaddition reactions. zioc.ru | Reduced raw material consumption and waste generation. |

| Renewable Feedstocks | Utilizing biomass-derived starting materials like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). zioc.rudtic.mil | Decreased reliance on fossil fuels and a more sustainable chemical industry. |

| Green Catalysts | Employing non-toxic and recyclable catalysts, such as molecular iodine or nature-sourced catalysts like chitosan (B1678972) and magnesia. organic-chemistry.orgmdpi.combohrium.com | Safer reaction conditions and reduced environmental impact. |

| Eco-Friendly Solvents | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. organic-chemistry.orgmdpi.com | Minimized volatile organic compound (VOC) emissions and simplified purification processes. |

| Energy Efficiency | Exploring alternative energy sources like microwave irradiation or mechanochemistry (high-speed vibrational milling) to reduce reaction times and energy consumption. irb.hr | Lower operational costs and a smaller carbon footprint. |

For instance, the use of molecular iodine as a catalyst for the synthesis of substituted furans offers a practical and milder alternative to traditional transition metal catalysts. organic-chemistry.org Similarly, the development of biocatalysts, such as aqueous extracts of barberry, for the synthesis of furan-2(5H)-ones showcases the potential of nature-derived solutions. researchgate.net The transformation of biomass derivatives into valuable furan compounds is a particularly important area of green chemistry, with ongoing research into efficient methods for their conversion. zioc.ru

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and structural features of this compound, with its electron-withdrawing nitrile group and the reactive bromine atom on the furan ring, open up avenues for exploring novel chemical reactions. Future work in this area will likely focus on uncovering unprecedented transformations and expanding the synthetic utility of this scaffold.

Researchers are actively investigating new ways to functionalize the furan ring. For example, methods for the selective bromination of furan-containing natural products have been developed, which can then be used in cross-coupling reactions to introduce a variety of substituents. nih.govresearchgate.net The development of one-pot strategies for the synthesis of highly substituted furans from readily available starting materials is also a key area of interest. rsc.org

Furthermore, the furan ring itself can participate in a range of transformations. For example, it can act as a dienophile in Diels-Alder reactions with masked o-benzoquinones. acs.org There is also potential for developing novel cyclization and rearrangement reactions, such as the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones into prop-2-en-1-ones via an oxidative furan dearomatization/cyclization cascade. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of heterocyclic compounds. mdpi.comacs.orgacs.orgrsc.org The integration of this compound chemistry into these modern synthetic workflows presents a promising direction for future research.